molecular formula C10H5F15O2 B1346611 Ethyl perfluorooctanoate CAS No. 3108-24-5

Ethyl perfluorooctanoate

Cat. No. B1346611
CAS RN: 3108-24-5
M. Wt: 442.12 g/mol
InChI Key: JTOFFHFAQBLPTM-UHFFFAOYSA-N
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Description

Ethyl perfluorooctanoate is a chemical compound with the formula C10H5F15O2 . It is a type of perfluorinated compound (PFC), which are largely man-made chemicals that are hydrophobic and lipophobic .


Synthesis Analysis

Ethyl perfluorooctanoate can be synthesized using sulfuric acid . It is also used as a surfactant in the emulsion polymerization of fluoropolymers and as a building block for the synthesis of perfluoroalkyl-substituted compounds, polymers, and polymeric materials .


Molecular Structure Analysis

The molecular structure of ethyl perfluorooctanoate consists of a 10-carbon chain with 15 fluorine atoms and 2 oxygen atoms . The Ethyl perfluorooctanoate molecule contains a total of 31 bond(s). There are 26 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

Perfluorinated compounds, including ethyl perfluorooctanoate, are known for their extraordinary properties such as being chemically inert, non-wetting, very slippery, non-toxic, non-stick, highly fire-resistant, very high-temperature ratings, and highly weather-resistant . The FC degradation technologies span a wide range of chemical processes including direct photolysis, photocatalytic oxidation, photochemical oxidation, photochemical reduction, thermally-induced reduction, and sonochemical pyrolysis .

Scientific Research Applications

Environmental Occurrence and Characterization

  • Occurrence in Urban Watersheds : Ethyl perfluorooctanoate is a key component in perfluorochemicals (PFCs) found in urban watersheds. These compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), are present in complex mixtures and originate from various industrial and domestic sources, highlighting their widespread environmental presence and the need for continuous monitoring and characterization (Nguyen, Reinhard, & Gin, 2011).

Impact on Mitochondrial Function

  • Mitochondrial Dysfunction : Research indicates that ethyl perfluorooctanoate and related fluorochemicals can interfere with mitochondrial metabolic pathways. Studies on rat liver mitochondria show that these compounds, at high concentrations, can cause changes in mitochondrial membrane fluidity and induce mitochondrial dysfunction, raising concerns about their potential toxicological impact (Starkov & Wallace, 2002).

Environmental Transformation and Photolysis

  • Indirect Photolysis in Aquatic Environments : Ethyl perfluorooctanoate undergoes indirect photolysis, particularly in the presence of hydroxyl radicals. This process is important in aquatic environments, contributing to the degradation and transformation of perfluorochemicals into more persistent forms such as perfluorooctanoic acid (PFOA), suggesting its significant role in the environmental fate of these compounds (Plumlee, McNeill, & Reinhard, 2009).

Applications in Industry and Consumer Products

  • Use in Fluorinated Polymers and Surfactants : Ethyl perfluorooctanoate is utilized in the production of fluorinated polymers and surfactants. These compounds have been widely used in consumer products due to their unique properties like water and oil repellency. However, the environmental persistence and potential toxicity of these compounds necessitate careful management and regulation (Lindstrom, Strynar, & Libelo, 2011).

Environmental Impact and Management

  • Wastewater Treatment and Recovery : Studies have explored the removal and recovery of ethyl perfluorooctanoate from wastewater using techniques like nanofiltration. This approach is crucial in managing the environmental impact of PFOA, especially in areas affected by industrial discharge, and highlights the potential of advanced treatment methods for mitigating pollution risks (Xiaofeng et al., 2015).

Future Prospects and Alternatives

  • Development of Environmentally Friendly Alternatives : In response to the environmental concerns associated with long-chain perfluoroalkyl substances, research is being conducted to develop fluorinated polymers with shorter perfluorobutyl side chains. These alternatives aim to provide similar properties to traditional fluoroalkylated polymers while reducing environmental and health risks (Jiang et al., 2016).

Safety And Hazards

Ethyl perfluorooctanoate should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . It is also advised against food, drug, pesticide, or biocidal product use . It is associated with health risks, such as cancer, infertility, low birth weight, and delayed puberty .

Future Directions

There is a growing interest in the development of PFAS-detecting sensors for environmental monitoring and management . These sensors are an innovative solution with characteristics that allow for in situ, low-cost, and easy-to-use capabilities . Furthermore, a new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects .

properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFFHFAQBLPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062849
Record name Ethyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl perfluorooctanoate

CAS RN

3108-24-5
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3108-24-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl perfluorooctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl perfluorooctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
BJ Schindler, JH Buchanan, JJ Mahle… - Journal of Chemical & …, 2013 - ACS Publications
With increased use of highly fluorinated compounds has come an increased need for knowledge of the fundamental properties of these chemicals, such as vapor pressure, to determine …
Number of citations: 8 pubs.acs.org
A Sekiya, H Ishida, M Tamura, M Watanabe - Chemistry Letters, 1987 - journal.csj.jp
Fluoroalkyl groups were introduced to polyallylamine by the treatment with ethyl perfluorooctanoate. Langmuir–Blodgett films of the fluorinated polymer were successfully prepared. …
Number of citations: 30 www.journal.csj.jp
C KIMURA, K KASHIWAYA, M KOBAYASHI… - Journal of Japan Oil …, 1984 - jstage.jst.go.jp
Ethyl perfluorooctanoate was reacted at 30℃ for 2h in ethanol with ethyl ester of amino acid (glycine, α-and β-alanine) to prepare N-perfluorooctanoylamino acid ester. The esters thus …
Number of citations: 1 www.jstage.jst.go.jp
C Kimura, K Kashiwaya, M Kobayashi… - Journal of the American …, 1984 - Springer
… At this time, perfluorooctanamide and its N-alkyl substituted compounds were prepared by the reaction of ethyl perfluorooctanoate with ammonia or n-alkyl amines, and then subjected …
Number of citations: 5 link.springer.com
C Lewis, PK Hopke, JJ Stukel - Industrial & engineering chemistry …, 1987 - ACS Publications
… FC43 FC72 FC75 FC77 FC84 FC104 perfluoro-1-methyldecalin perfluoromethylcyclohexane ethyl perfluorooctanoate perfluorooctyl iodide ethyl heptafluorobutyrate l,3-bis(…
Number of citations: 40 pubs.acs.org
YS Sokeirik, K Sato, M Omote, A Ando… - Journal of fluorine …, 2006 - Elsevier
… The reaction of tert-butyl N-(2-bromophenyl)carbamate (1) with ethyl perfluorooctanoate in the presence of tert-butyllithium did not give the desired N-(2-perfluorooctanoylphenyl)…
Number of citations: 15 www.sciencedirect.com
A Manivel, D Velayutham, M Noel - Ionics, 2010 - Springer
… ethyl perfluorooctanoate in 0.1 M (Bu) 4 NClO 4 /CH 3 CN medium at 40 mV s −1 on GCE at different concentrations; a–c = 3.85, 7.4, and 10.7 mM ethyl perfluorooctanoate, respectively …
Number of citations: 4 link.springer.com
M Tamura, A Sekiya - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
… Ethyl perfluorooctanoate was synthesized from perfluorooctanoic acid (Fluorochem. Ltd.) … of polyallylamine hydrochloride, and ethyl perfluorooctanoate (0.1 equivalents of amino groups …
Number of citations: 5 www.journal.csj.jp
JS Middlecoff, DM Collard - Synthetic metals, 1997 - Elsevier
… A multisweep cyclic voltammogram of 2-(3-thienyl)ethyl perfluorooctanoate (8, R, = C,F,,) in … Poly(2-(3-thienyl)ethyl perfluorooctanoate has a conductivity of 0.4 S cm”. This observed …
Number of citations: 21 www.sciencedirect.com
YS Sokeirik, K Sato, M Omote, A Ando, I Kumadaki - Tetrahedron letters, 2006 - Elsevier
… For this purpose, we planned to synthesize tert-butyl N-[(perfluorooctanoyl)phenyl]carbamate by the reaction of the corresponding aryllithium with ethyl perfluorooctanoate. Interestingly, …
Number of citations: 19 www.sciencedirect.com

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